molecular formula C10H19NO3 B14349120 (4R)-4-Hydroxy-1-pentyl-L-proline CAS No. 90245-01-5

(4R)-4-Hydroxy-1-pentyl-L-proline

Cat. No.: B14349120
CAS No.: 90245-01-5
M. Wt: 201.26 g/mol
InChI Key: FJALMPNMNFUOLE-BDAKNGLRSA-N
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Description

(4R)-4-Hydroxy-1-pentyl-L-proline is a chiral amino acid derivative with a hydroxyl group at the fourth carbon and a pentyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-Hydroxy-1-pentyl-L-proline typically involves the following steps:

    Starting Material: The synthesis begins with L-proline, a naturally occurring amino acid.

    Hydroxylation: The hydroxyl group is introduced at the fourth carbon through a hydroxylation reaction. This can be achieved using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions.

    Pentylation: The introduction of the pentyl group is carried out through an alkylation reaction. This involves the use of pentyl halides (e.g., pentyl bromide) in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of biocatalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-Hydroxy-1-pentyl-L-proline undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO₃) in acetic acid.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Thionyl chloride (SOCl₂) in dichloromethane.

Major Products

    Oxidation: (4R)-4-Oxo-1-pentyl-L-proline.

    Reduction: this compound (regeneration).

    Substitution: (4R)-4-Chloro-1-pentyl-L-proline.

Scientific Research Applications

(4R)-4-Hydroxy-1-pentyl-L-proline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of proline-based drugs and inhibitors.

    Organic Synthesis: The compound serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: It is studied for its potential role in modulating enzyme activity and protein interactions.

    Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4R)-4-Hydroxy-1-pentyl-L-proline involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the pentyl group provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4-Hydroxy-1-pentyl-L-proline: The enantiomer of (4R)-4-Hydroxy-1-pentyl-L-proline, differing in the configuration at the fourth carbon.

    (4R)-4-Hydroxy-1-butyl-L-proline: Similar structure but with a butyl group instead of a pentyl group.

    (4R)-4-Hydroxy-1-pentyl-D-proline: The D-enantiomer of the compound, differing in the overall stereochemistry.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of both a hydroxyl and a pentyl group. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable in various applications.

Properties

CAS No.

90245-01-5

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

(2S,4R)-4-hydroxy-1-pentylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C10H19NO3/c1-2-3-4-5-11-7-8(12)6-9(11)10(13)14/h8-9,12H,2-7H2,1H3,(H,13,14)/t8-,9+/m1/s1

InChI Key

FJALMPNMNFUOLE-BDAKNGLRSA-N

Isomeric SMILES

CCCCCN1C[C@@H](C[C@H]1C(=O)O)O

Canonical SMILES

CCCCCN1CC(CC1C(=O)O)O

Origin of Product

United States

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